1-[2-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Overview
Description
1-[2-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is a compound that features a trifluoromethyl group and a trimethoxyphenyl group. The trifluoromethyl group is known for its significant electronegativity and its role in enhancing the stability and bioactivity of compounds . The trimethoxyphenyl group, on the other hand, is often found in various bioactive molecules, contributing to their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethoxyphenyl group can modulate its pharmacokinetic properties. These interactions can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
1-[2-(trifluoromethyl)phenyl]methanamine: Lacks the trimethoxyphenyl group, resulting in different pharmacological properties.
N-[(3,4,5-trimethoxyphenyl)methyl]methanamine: Lacks the trifluoromethyl group, affecting its stability and bioactivity.
Uniqueness
1-[2-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is unique due to the presence of both the trifluoromethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, bioactivity, and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3/c1-23-15-8-12(9-16(24-2)17(15)25-3)10-22-11-13-6-4-5-7-14(13)18(19,20)21/h4-9,22H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVRPYBMGWZXPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.